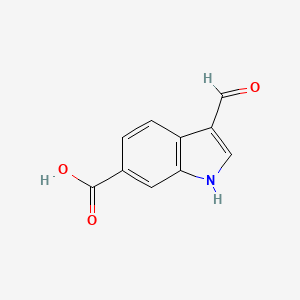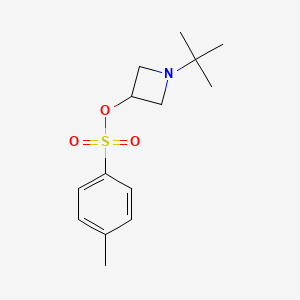
3-Methoxy-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridine involves the use of trifluoromethylation of 4-iodobenzene . The synthesis and applications of TFMP and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with a methoxy group at the 3rd position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis
The chemical reactions involving 3-Methoxy-4-(trifluoromethyl)pyridine are primarily associated with its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-(trifluoromethyl)pyridine are largely influenced by the presence of the trifluoromethyl group and the pyridine ring . The trifluoromethyl group contributes to the compound’s unique physicochemical properties .Aplicaciones Científicas De Investigación
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 3-Methoxy-4-(trifluoromethyl)pyridine, are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The synthesis of these compounds often starts with a cyclocondensation reaction of certain key trifluoromethyl-containing building blocks .
- Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .
Synthesis of (Trifluoromethyl)pyridyllithiums
- Summary of Application : (Trifluoromethyl)pyridyllithiums are important intermediates in organic synthesis .
- Methods of Application : These compounds are typically prepared via a metalation reaction .
- Results or Outcomes : The specific outcomes depend on the subsequent reactions that these intermediates are used in .
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- Methods of Application : 3-Methoxy-4-(trifluoromethyl)pyridine can be used in the synthesis of MOFs .
- Results or Outcomes : The specific properties of the resulting MOFs depend on the specific metals and organic ligands used .
Synthesis of Methiodide Salts
- Summary of Application : Methiodide salts are often used as intermediates in organic synthesis .
- Methods of Application : The specific methods of synthesis were not detailed in the sources I found .
- Results or Outcomes : The specific outcomes depend on the subsequent reactions that these intermediates are used in .
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 3-Methoxy-4-(trifluoromethyl)pyridine, are key structural ingredients for the development of many active agrochemical and pharmaceutical compounds .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-11-3-2-5(6)7(8,9)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKGNZUBDMUPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649098 |
Source


|
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)pyridine | |
CAS RN |
936841-72-4 |
Source


|
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936841-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)









![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
